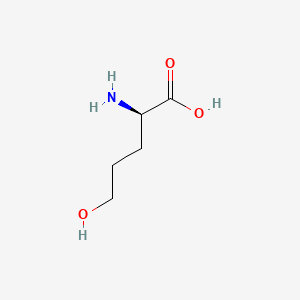

(R)-2-Amino-5-hydroxypentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWARROQQFCFJB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-90-5 | |

| Record name | Pentahomoserine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTAHOMOSERINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOX8K1I2YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (R)-2-Amino-5-hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-5-hydroxypentanoic acid, also known as D-Hydroxylysin or 5-Hydroxy-D-norvaline, is a non-proteinogenic D-amino acid. Its structure, featuring a hydroxyl group on the side chain, suggests potential for unique chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, details relevant experimental protocols for its characterization, and explores its potential biological significance in the context of D-amino acids.

While specific experimentally determined quantitative data for this particular molecule is limited in publicly available literature, this guide furnishes predicted values and outlines the established methodologies for their experimental determination.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that many of the quantitative values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R)-2-amino-5-hydroxypentanoic acid | --INVALID-LINK-- |

| Synonyms | D-Hydroxylysin, 5-Hydroxy-D-norvaline | |

| CAS Number | 6152-90-5 | |

| Physical State | Solid (Predicted) | |

| Melting Point | Not available (Experimental) | |

| Boiling Point | 306.1 ± 37.0 °C (Predicted) | |

| Density | 1.241 ± 0.06 g/cm³ (Predicted) | |

| pKa (acidic) | 2.51 ± 0.24 (Predicted) | |

| pKa (basic) | Not available (Experimental) | |

| Solubility in Water | Not available (Experimental) | |

| Specific Rotation [α]D | Not available (Experimental) |

Experimental Protocols

This section details the standard experimental methodologies for determining the key chemical properties of amino acids like this compound.

Determination of pKa Values by Titration

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups are critical for understanding the ionization state of the amino acid at different pH values.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Initial pH Adjustment: Adjust the pH of the solution to a low value (e.g., pH 1.5-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the solution with a standard solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

pH Measurement: After each addition of the base, record the pH of the solution using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.

Figure 1: Workflow for the determination of pKa values by titration.

Determination of Solubility

The solubility of an amino acid in various solvents is a fundamental physical property.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Solvent Evaporation: Evaporate the solvent from the withdrawn sample completely.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Determination of Melting Point

The melting point is a key indicator of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: Finely powder the crystalline this compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring it is well-compacted at the sealed end.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly and observe the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting point. A narrow melting range typically indicates a high degree of purity.

Determination of Specific Rotation

As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is a characteristic property.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent.

-

Polarimeter Setup: Use a polarimeter with a monochromatic light source (typically the sodium D-line, 589 nm).

-

Measurement: Fill the polarimeter sample tube of a known path length (l, in decimeters) with the solution.

-

Observed Rotation: Measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c)

Potential Biological Significance and Signaling Pathways

While direct involvement of this compound in specific signaling pathways has not been extensively documented, its identity as a D-amino acid places it within a class of molecules with emerging biological roles.

Historically, L-amino acids were considered the exclusive building blocks of proteins in higher organisms. However, D-amino acids are now recognized to be present and functional in mammals, including in the central nervous system. D-serine and D-aspartate, for example, act as neurotransmitters and neuromodulators.

The structural similarity of this compound to hydroxylysine, a component of collagen, is also noteworthy. Hydroxylysine is formed by the post-translational modification of lysine and is crucial for the stability of collagen helices and as a site for glycosylation. While D-Hydroxylysin is not incorporated into collagen, its potential to interact with enzymes involved in collagen metabolism or other biological pathways warrants investigation.

Given the growing understanding of the diverse roles of D-amino acids in cellular signaling, it is plausible that this compound could function as a signaling molecule, a metabolic intermediate, or a modulator of enzymatic activity. Further research is required to elucidate its specific biological functions.

Figure 2: Generalized schematic of potential D-amino acid involvement in cellular signaling.

Conclusion

This compound is a chiral non-proteinogenic amino acid with potential for interesting chemical and biological properties. While predicted data offers a preliminary understanding, a comprehensive characterization requires rigorous experimental determination of its physicochemical properties. The experimental protocols outlined in this guide provide a framework for researchers to obtain this crucial data. Future investigations into the biological role of this and other D-amino acids are likely to uncover novel functions and may present new opportunities for drug development and a deeper understanding of cellular processes.

Physicochemical Characteristics of 5-hydroxy-L-norvaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-L-norvaline is a non-proteinogenic amino acid, a derivative of L-norvaline, which has garnered interest in the scientific community for its potential biological activities. As an analog of other bioactive amino acids, it is a subject of investigation for its role in various physiological processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 5-hydroxy-L-norvaline, and explores its potential biological significance.

Physicochemical Properties

5-hydroxy-L-norvaline is a white solid with the molecular formula C₅H₁₁NO₃.[1] Key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, calculated values provide useful estimates for research purposes.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | - |

| Molecular Weight | 133.147 g/mol | [1] |

| Melting Point | 224 °C (L-enantiomer) | [1] |

| logP (calculated) | -3.3 | VietMedix |

| logS (calculated) | 0.3 | VietMedix |

| pKa (strongest acidic, calculated) | 2.36 | VietMedix |

| pKa (strongest basic, calculated) | 9.22 | VietMedix |

| Polar Surface Area (PSA) | 83.55 Ų | Chemsrc |

| Refractivity (calculated) | 31.55 m³·mol⁻¹ | VietMedix |

| Polarizability (calculated) | 13.48 ų | VietMedix |

| Rotatable Bond Count | 4 | VietMedix |

Synthesis and Purification

An efficient method for the preparation of (S)-5-hydroxynorvaline involves the use of L-glutamic acid as a starting material.[2] This synthetic route includes the simultaneous protection of the α-amino and α-carboxyl groups to form a boroxazolidone intermediate, which is then selectively reduced.[2]

Experimental Protocol: Synthesis of (S)-5-hydroxynorvaline from L-glutamic Acid

Materials:

-

L-glutamic acid

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Dowex 50WX8-200 resin[2]

-

80% Acetonitrile in water[2]

Procedure:

-

Protection: L-glutamic acid is reacted with a suitable borane reagent in anhydrous THF to form the boroxazolidone derivative. This step protects both the alpha-amino and alpha-carboxyl groups.

-

Reduction: The γ-carboxyl group of the boroxazolidone intermediate is selectively reduced using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

-

Deprotection and Purification: The protecting group is removed under aqueous conditions. The resulting crude 5-hydroxy-L-norvaline is then purified using anion-exchange chromatography.[2] The reaction mixture is passed through a Dowex 50WX8-200 column and eluted with 80% acetonitrile.[2] Fractions are collected and analyzed for the presence of the desired product.

Analytical Methods

The characterization and quantification of 5-hydroxy-L-norvaline can be achieved through various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of 5-hydroxy-L-norvaline. The presence of amino and carboxyl groups allows for derivatization to enhance detection by UV or fluorescence detectors. The identity of the synthetic compound has been confirmed to be identical to the natural maize metabolite using HPLC analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts for 5-hydroxy-L-norvaline:

| Proton | Predicted Chemical Shift (ppm) |

| H-2 (α-H) | 3.5 - 3.8 |

| H-3 | 1.6 - 1.8 |

| H-4 | 1.5 - 1.7 |

| H-5 | 3.6 - 3.9 |

| OH | Variable |

| NH₂ | Variable |

| COOH | Variable |

Experimental ¹H NMR Data for L-norvaline (in D₂O): [3]

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 (α-H) | 3.74 | t |

| H-3 | 1.83 | m |

| H-4 | 1.40 | m |

| H-5 (CH₃) | 0.95 | t |

Predicted ¹³C NMR Chemical Shifts for 5-hydroxy-L-norvaline:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 175 - 180 |

| C-2 (α-C) | 55 - 60 |

| C-3 | 28 - 33 |

| C-4 | 30 - 35 |

| C-5 | 60 - 65 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and structure of 5-hydroxy-L-norvaline. The structure of the maize metabolite was confirmed by MS spectra.[2] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern would be expected to show losses of water (H₂O), ammonia (NH₃), and the carboxyl group (COOH).

Biological Activity and Signaling Pathways

While research on the specific biological activities of 5-hydroxy-L-norvaline is ongoing, its structural similarity to L-norvaline suggests potential roles in pathways regulated by this amino acid. L-norvaline is a known inhibitor of the enzyme arginase.[4][5]

Arginase Inhibition and Nitric Oxide (NO) Pathway

Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[4][5] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. Some evidence suggests that 5-hydroxynorvaline may also possess blood pressure-lowering effects, which could be mediated through the NO pathway.[6]

Neuroprotective Effects

L-norvaline has demonstrated neuroprotective effects in animal models of Alzheimer's disease, where it has been shown to reduce β-amyloid plaques and suppress neuroinflammation.[4] Given its structural similarity, 5-hydroxy-L-norvaline may be a candidate for investigation into similar neuroprotective roles.

Applications in Drug Development and Research

The potential of 5-hydroxy-L-norvaline as a modulator of the L-arginine-NO pathway makes it an interesting molecule for drug development, particularly in the areas of cardiovascular disease and neurodegenerative disorders. As a research tool, it can be used to probe the structure and function of enzymes involved in amino acid metabolism.

Conclusion

5-hydroxy-L-norvaline is a non-proteinogenic amino acid with intriguing potential stemming from its structural relationship to L-norvaline. While comprehensive experimental data on its physicochemical properties and biological activities are still emerging, the available information suggests it is a valuable target for further research. The synthetic route from L-glutamic acid provides a reliable method for obtaining this compound for investigational purposes. Future studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. Hydroxyaminovaleric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. L-Norvaline(6600-40-4) 1H NMR spectrum [chemicalbook.com]

- 4. lifetein.com [lifetein.com]

- 5. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Elucidation of the (R)-2-Amino-5-hydroxypentanoic Acid Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5-hydroxypentanoic acid, also known as (R)-5-hydroxynorvaline, is a non-proteinogenic amino acid with emerging significance in chemical synthesis and biological processes. A comprehensive understanding of its three-dimensional structure is paramount for its application in drug design and development. This technical guide provides a detailed overview of the structural elucidation of this compound, compiling its known structural and physicochemical properties. While specific experimental spectroscopic data for the isolated (R)-enantiomer remains elusive in publicly accessible literature, this guide outlines the standard experimental protocols and expected data for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, its recently identified role in plant defense signaling pathways is presented.

Chemical Structure and Properties

This compound is a chiral molecule with the chemical formula C₅H₁₁NO₃.[1][2][3] Its structure consists of a five-carbon pentanoic acid backbone with an amino group at the α-carbon (C2) and a hydroxyl group at the δ-carbon (C5). The stereochemistry at the α-carbon is designated as (R), dictating a specific three-dimensional arrangement of the substituents.

Key Identifiers and Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | (2R)-2-Amino-5-hydroxypentanoic acid | --INVALID-LINK-- |

| Synonyms | (R)-5-Hydroxynorvaline, D-5-Hydroxynorvaline | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [1][2][3] |

| CAS Number | 6152-90-5 | --INVALID-LINK-- |

| InChI Key | CZWARROQQFCFJB-BYPYZUCNSA-N | --INVALID-LINK-- |

| SMILES | N--INVALID-LINK--C(O)=O | --INVALID-LINK-- |

Structural Diagram:

Caption: 2D structure of this compound.

Experimental Protocols for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. Sample Preparation

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2.1.2. ¹H NMR Spectroscopy

-

Objective: To identify the number of unique proton environments and their connectivity.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: Standard 1D proton experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

Expected Data: The ¹H NMR spectrum is expected to show distinct signals for the protons at C2, C3, C4, and C5, with characteristic chemical shifts and coupling patterns (multiplicities) that reveal their neighboring protons. The hydroxyl and amino protons may be observable in a non-deuterated solvent like DMSO-d₆.

2.1.3. ¹³C NMR Spectroscopy

-

Objective: To determine the number of unique carbon environments.

-

Instrument: 125 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

-

Expected Data: The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment (e.g., carboxyl, C-N, C-O, and aliphatic carbons).

NMR Analysis Workflow:

Caption: General workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 10-100 pmol/µL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

2.2.2. Electrospray Ionization (ESI) Mass Spectrometry

-

Objective: To determine the accurate mass of the molecule and study its fragmentation.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically used for amino acids to observe the protonated molecule [M+H]⁺.

-

Parameters:

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 200-350 °C.

-

-

Expected Data:

-

Full Scan MS: A prominent peak corresponding to the [M+H]⁺ ion at an m/z of approximately 134.0812.

-

Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic daughter ions, providing structural information. Expected fragments would arise from the loss of water (H₂O), ammonia (NH₃), and cleavage of the carbon-carbon backbone.

-

Mass Spectrometry Analysis Workflow:

Caption: General workflow for ESI-MS based structure confirmation.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

2.3.1. Crystallization

-

Prepare a supersaturated solution of this compound in a suitable solvent or solvent mixture (e.g., water, ethanol-water).

-

Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to induce crystal growth.

-

The goal is to obtain single, well-ordered crystals of sufficient size (typically > 0.1 mm in all dimensions).

2.3.2. Data Collection and Structure Solution

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to determine the electron density map.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

X-ray Crystallography Workflow:

References

Spectroscopic Analysis of L-Pentahomoserine: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for L-Pentahomoserine, also known as (2S)-2-amino-5-hydroxypentanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural characterization of this amino acid. This document presents both ¹H and ¹³C NMR data in clearly structured tables, outlines a general experimental protocol for data acquisition, and includes a workflow diagram for NMR data analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of L-Pentahomoserine, acquired in water, reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

| Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 3.75 | Triplet | 6.2 |

| H-3 | 1.85-1.95 | Multiplet | |

| H-4 | 1.55-1.65 | Multiplet | |

| H-5 | 3.60 | Triplet | 6.4 |

¹³C NMR Spectroscopic Data

| Atom | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 175.5 |

| C-2 (CH-NH₂) | 55.8 |

| C-3 (CH₂) | 30.2 |

| C-4 (CH₂) | 28.7 |

| C-5 (CH₂-OH) | 61.9 |

Experimental Protocols

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of amino acids such as L-Pentahomoserine in an aqueous solution. This protocol is based on standard laboratory practices for NMR analysis.

Sample Preparation

-

Dissolution: A sample of L-Pentahomoserine (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from ¹H in water.[1]

-

Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added to the solution. The internal standard serves as a reference for the chemical shifts (0 ppm).

-

pH Adjustment: The pH of the sample can be adjusted using dilute solutions of DCl or NaOD in D₂O to study the effect of protonation on the chemical shifts.

-

Transfer to NMR Tube: The final solution is transferred to a 5 mm NMR tube. It is important to ensure the sample is free of any particulate matter, which can be achieved by filtering the sample if necessary.[1]

NMR Data Acquisition

-

Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-5 seconds

-

Acquisition time: 2-4 seconds

-

Pulse width: Calibrated 90° pulse

-

Solvent suppression: A presaturation sequence is used to suppress the residual HOD signal.

-

-

¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. Key parameters include:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Acquisition time: 1-2 seconds

-

Pulse width: Calibrated 90° pulse

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard.

-

Integration and Analysis: The peaks are integrated to determine the relative ratios of protons, and the multiplicities and coupling constants are analyzed to elucidate the structure.

NMR Data Analysis Workflow

The process of acquiring and analyzing NMR data follows a structured workflow to ensure accuracy and reproducibility. The following diagram illustrates the key steps involved.

Caption: Workflow for NMR data acquisition and analysis of L-Pentahomoserine.

References

The Natural Occurrence of (R)-2-Amino-5-hydroxypentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5-hydroxypentanoic acid, also known as 5-hydroxy-L-norvaline, is a non-proteinogenic amino acid with documented natural occurrence in both the plant and bacterial kingdoms. This technical guide provides a comprehensive overview of its known natural sources, biosynthetic pathways, and potential biological activities. Detailed methodologies for its isolation, identification, and quantification are presented, along with an exploration of its potential role in cellular signaling pathways, drawing parallels with its structural analog, L-norvaline. This document aims to serve as a foundational resource for researchers interested in the further study and potential applications of this unique amino acid.

Natural Occurrence

This compound has been identified in a limited but diverse range of organisms, suggesting specific physiological or ecological roles.

In Plants

The most well-documented natural source of 5-hydroxy-L-norvaline is maize (Zea mays). Its accumulation in maize leaves is significantly induced by various biotic and abiotic stressors, including herbivory by aphids (Rhopalosiphum maidis) and caterpillars (Spodoptera exigua), as well as by drought stress.[1][2] The concentration of 5-hydroxy-L-norvaline is highest in the above-ground vegetative tissues, but it is also detectable in roots and dry seeds.[1][2] The induction by herbivory and its negative impact on aphid reproduction when added to their diet suggest a role for this amino acid in plant defense.[1][2]

In Bacteria

5-Hydroxy-L-norvaline has been identified in the culture fluids of pyridoxine-starved auxotrophs of Escherichia coli B.[3][4] Its production appears to be a secondary metabolic event triggered by pyridoxine (vitamin B6) deficiency.[3][4] The quantities produced under these conditions are comparable to those of common protein amino acids.[3][4]

Table 1: Documented Natural Sources of this compound

| Kingdom | Species | Tissue/Condition | Role/Significance |

| Plantae | Zea mays (Maize) | Leaves, Stems, Roots, Seeds | Induced by herbivory and abiotic stress; likely involved in plant defense. |

| Bacteria | Escherichia coli B (pyridoxine auxotroph) | Culture fluid | Produced under pyridoxine starvation; a secondary metabolite. |

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, studies in maize provide significant insights into its precursors and final biosynthetic step.

Isotope labeling experiments have demonstrated that the nitrogen atom of 5-hydroxy-L-norvaline is derived from glutamine and glutamate.[5] This suggests that these common amino acids serve as the primary nitrogen donors. The final step in the biosynthesis is likely the transamination of 5-hydroxy-2-oxobutanoate to yield 5-hydroxy-L-norvaline.[5]

Experimental Protocols

Isolation and Purification from Bacterial Culture

This protocol is a hypothetical reconstruction based on general methods for amino acid isolation from microbial cultures.

-

Culture Growth: Grow pyridoxine-auxotrophic E. coli B in a defined minimal medium with limiting concentrations of pyridoxine to induce the production of 5-hydroxy-L-norvaline.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

-

Supernatant Fractionation:

-

Pass the supernatant through a cation-exchange chromatography column (e.g., Dowex 50W-X8).

-

Wash the column with deionized water to remove neutral and anionic compounds.

-

Elute the amino acid fraction with a solution of 2 M ammonium hydroxide.

-

-

Further Purification:

-

Concentrate the amino acid fraction under reduced pressure.

-

Apply the concentrated sample to a preparative reversed-phase HPLC column.

-

Elute with a gradient of water and acetonitrile.

-

Collect fractions and monitor for the presence of the target compound using analytical HPLC or mass spectrometry.

-

-

Verification: Confirm the identity of the purified compound using NMR spectroscopy and high-resolution mass spectrometry.

Identification and Quantification by HPLC-MS/MS

This protocol is based on standard methods for amino acid analysis in biological samples.

-

Sample Preparation:

-

For plant tissue, homogenize in a solution of 80% methanol.

-

For bacterial culture supernatant, use directly after filtering.

-

Centrifuge the homogenate to pellet debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Derivatization (Optional but Recommended for Improved Chromatography):

-

Derivatize the sample with a suitable agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

-

-

HPLC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): [M+H]⁺ for the derivatized or underivatized compound.

-

Product Ions (m/z): Determine characteristic fragment ions by infusing a pure standard.

-

-

Quantification:

-

Generate a standard curve using a synthesized and purified standard of this compound.

-

Spike an internal standard (e.g., a stable isotope-labeled version of the analyte) into all samples and standards for accurate quantification.

-

Table 2: Hypothetical MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 134.086 | 116.076 (Loss of H₂O) | 88.081 (Loss of COOH and H) |

| AQC-derivatized | 304.129 | 171.065 (AQC fragment) | 116.076 |

| FMOC-derivatized | 356.149 | 179.081 (FMOC fragment) | 134.086 |

Note: These are predicted values and must be empirically determined.

Potential Signaling Pathways

There is currently no direct evidence for the involvement of this compound in specific signaling pathways. However, its structural similarity to L-norvaline, a known inhibitor of the enzyme arginase, provides a strong basis for hypothesizing its potential biological activities.[6][7][8][9][10]

Arginase Inhibition and Nitric Oxide (NO) Signaling

L-norvaline inhibits arginase, which competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[10] By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[8][10][11] It is plausible that this compound could also act as an arginase inhibitor. The presence of the hydroxyl group may alter its binding affinity and inhibitory potency compared to L-norvaline.

References

- 1. Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The identification of 5-hydroxy-L-norvaline in... [experts.mcmaster.ca]

- 4. The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of 5-Hydroxy-L-norvaline: A Hypothetical Biosynthetic Pathway and Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-L-norvaline is a non-proteinogenic amino acid with potential applications in pharmaceutical development and as a biochemical probe. However, its natural biosynthetic pathway has not been fully elucidated. This technical guide presents a scientifically plausible, hypothetical three-step enzymatic pathway for the de novo synthesis of 5-hydroxy-L-norvaline. Drawing upon established principles of metabolic pathways and analogous enzymatic reactions, this document provides a comprehensive overview of the proposed synthesis, including the precursor molecules, key intermediates, and enzyme classes likely involved. To facilitate further research and experimental design, this guide includes quantitative data from analogous enzyme systems, detailed experimental protocols for key reaction types, and visualizations of the proposed pathway and experimental workflows.

Proposed Biosynthesis Pathway of 5-Hydroxy-L-norvaline

The biosynthesis of 5-hydroxy-L-norvaline is proposed to occur via a three-step pathway commencing with precursors from central carbon metabolism. This hypothetical pathway is constructed based on the known biochemistry of α-keto acid synthesis, hydroxylation reactions, and amino acid transamination. The three key enzymatic steps are:

-

Condensation: The pathway is initiated by the condensation of propionyl-CoA and glyoxylate to form the C5 α-keto acid intermediate, 2-keto-4-hydroxypentanoate. This reaction is analogous to the action of malate synthase in the glyoxylate cycle.

-

Hydroxylation: The intermediate from the first step is then hydroxylated at the C5 position to yield 5-hydroxy-2-oxopentanoate. This step is likely catalyzed by a hydroxylase, such as a member of the alkane monooxygenase or cytochrome P450 families.

-

Transamination: In the final step, the keto group of 5-hydroxy-2-oxopentanoate is converted to an amino group through a transamination reaction, yielding the final product, 5-hydroxy-L-norvaline. This reaction requires a transaminase (aminotransferase) and an amino donor, typically L-glutamate.

A diagram of this proposed pathway is presented below.

Quantitative Data from Analogous Enzyme Systems

Direct quantitative data for the enzymes in the proposed 5-hydroxy-L-norvaline pathway is not available. The following tables summarize kinetic parameters for well-characterized enzymes that catalyze analogous reactions, providing a baseline for expected enzymatic efficiencies.

Table 1: Kinetic Parameters of Analogous Synthase Enzymes

| Enzyme | Source Organism | Substrates | Km | Specific Activity (U/mg) |

| Malyl-CoA Lyase (Mcl1) | Rhodobacter sphaeroides | Acetyl-CoA | 0.07 mM | 3-4 fold higher than cleavage |

| Glyoxylate | 3.1 mM | |||

| Propionyl-CoA | 0.2 mM | |||

| Citrate Synthase | Escherichia coli | Acetyl-CoA | 50 µM | 110 |

| Oxaloacetate | 5 µM |

Table 2: Substrate Range of Analogous Hydroxylase Enzymes

| Enzyme | Source Organism | Substrate Range |

| Alkane Monooxygenase (AlkB) | Pseudomonas putida GPo1 | C5 to C12 alkanes |

| Alkane Monooxygenase (AlkB1) | Pseudomonas aeruginosa ATCC 33988 | n-C12 to n-C16 alkanes |

| Alkane Monooxygenase (AlkB2) | Pseudomonas aeruginosa ATCC 33988 | n-C8 to n-C16 alkanes |

| Cytochrome P450 (TxtC) | Streptomyces scabiei | Aliphatic and aromatic C-H bonds |

Table 3: Kinetic Parameters of Analogous Aminotransferase Enzymes

| Enzyme | Source Organism | Substrates | Km | kcat (s-1) |

| Aspartate Aminotransferase | Escherichia coli | Aspartate | 1.8 mM | 1800 |

| α-Ketoglutarate | 0.1 mM | |||

| Aromatic Aminotransferase I | Pyrococcus furiosus | Phenylalanine | 0.4 mM | 120 |

| α-Ketoglutarate | 0.3 mM | |||

| D-Amino Acid Aminotransferase (mutant) | Saccharothrix sp. | D-Alanine | 2.5 mM | 2.5 |

| α-Ketoglutarate | 1.0 mM |

Experimental Protocols for Key Experiments

The following sections provide detailed methodologies for assays that can be adapted to characterize the enzymes of the proposed 5-hydroxy-L-norvaline biosynthesis pathway.

Protocol for Synthase Activity Assay (Adapted from Citrate Synthase Assay)

This protocol describes a colorimetric assay to determine the activity of a synthase that condenses an acyl-CoA with an α-keto acid. The assay measures the release of free coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Propionyl-CoA (10 mM)

-

Glyoxylate (10 mM)

-

DTNB (10 mM in ethanol)

-

Purified synthase enzyme solution

-

96-well microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing:

-

150 µL of 100 mM Tris-HCl, pH 8.0

-

20 µL of 10 mM DTNB

-

10 µL of 10 mM propionyl-CoA

-

10 µL of purified enzyme solution

-

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of 10 mM glyoxylate to each well.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

-

A blank reaction without the enzyme or without one of the substrates should be run as a control.

-

Enzyme activity can be calculated using the molar extinction coefficient of the DTNB product (14,150 M-1cm-1).

Protocol for Hydroxylase Activity Assay (Adapted from Phenylalanine Hydroxylase Assay)

This protocol describes a method to determine the activity of a hydroxylase enzyme by quantifying the consumption of a cofactor (e.g., NADH or NADPH) or by direct measurement of the hydroxylated product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Phosphate buffer (50 mM, pH 7.4)

-

2-Keto-4-hydroxypentanoate (10 mM)

-

NADPH (10 mM)

-

FAD (1 mM)

-

Purified hydroxylase enzyme solution

-

Perchloric acid (0.1 M)

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 µL of 50 mM phosphate buffer, pH 7.4

-

10 µL of 10 mM 2-keto-4-hydroxypentanoate

-

10 µL of 10 mM NADPH

-

5 µL of 1 mM FAD

-

10 µL of purified hydroxylase enzyme solution

-

-

Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding 20 µL of 0.1 M perchloric acid.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject an aliquot of the supernatant onto a C18 HPLC column.

-

Separate the substrate and product using an appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

-

Detect the product (5-hydroxy-2-oxopentanoate) using a UV detector (e.g., at 210 nm) or a more specific detector if the product has a unique chromophore or fluorophore.

-

Quantify the product by comparing the peak area to a standard curve of the synthesized 5-hydroxy-2-oxopentanoate.

Protocol for Aminotransferase Activity Assay (Adapted from Alanine Aminotransferase Assay)

This protocol describes a coupled enzyme assay to determine the activity of an aminotransferase. The production of the α-keto acid product (in this case, α-ketoglutarate) is coupled to a dehydrogenase reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

5-Hydroxy-2-oxopentanoate (50 mM)

-

L-Glutamate (200 mM)

-

Pyridoxal 5'-phosphate (PLP) (1 mM)

-

NADH (10 mM)

-

Lactate dehydrogenase (LDH) (1000 units/mL)

-

Purified aminotransferase enzyme solution

-

96-well UV-transparent microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well UV-transparent plate containing:

-

140 µL of 100 mM Tris-HCl, pH 7.5

-

10 µL of 1 mM PLP

-

10 µL of 10 mM NADH

-

5 µL of LDH (1000 U/mL)

-

10 µL of 200 mM L-glutamate (as the amino donor)

-

10 µL of purified aminotransferase enzyme solution

-

-

Incubate the plate at the optimal temperature for the enzyme for 5 minutes.

-

Initiate the reaction by adding 15 µL of 50 mM 5-hydroxy-2-oxopentanoate.

-

Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

-

A blank reaction without the enzyme or the keto-acid substrate should be run as a control.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

Conclusion

The proposed biosynthetic pathway for 5-hydroxy-L-norvaline provides a robust framework for future research aimed at identifying and characterizing the enzymes responsible for its synthesis in nature. The quantitative data from analogous systems and the detailed experimental protocols presented in this guide offer valuable resources for researchers to design and execute experiments to validate this hypothetical pathway. Elucidation of the complete biosynthetic route will not only advance our fundamental understanding of microbial and plant metabolism but also pave the way for the biotechnological production of this and other valuable non-proteinogenic amino acids for applications in medicine and industry.

CAS number and molecular weight of 5-hydroxy-L-norvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available physicochemical data for 5-hydroxy-L-norvaline, a derivative of the amino acid L-norvaline. This document is intended for researchers, scientists, and professionals in drug development who require accurate, foundational information on this compound.

Core Physicochemical Data

5-hydroxy-L-norvaline, also known by its systematic name (2S)-2-amino-5-hydroxypentanoic acid, is a distinct chemical entity.[1] The fundamental quantitative data for this compound are summarized in the table below for ease of reference.

| Parameter | Value | Source |

| CAS Number | 6152-89-2 | [2][3][4] |

| Molecular Weight | 133.15 g/mol | [1][3] |

| Molecular Formula | C5H11NO3 | [1][3] |

Experimental and Biological Data Notice

The scientific community's focus has been more directed towards its parent compound, L-norvaline. While structurally related, it is crucial to emphasize that the biological activities and mechanisms of action of L-norvaline cannot be directly extrapolated to 5-hydroxy-L-norvaline without dedicated experimental validation.

Research Context: The Parent Compound, L-Norvaline

To provide a broader context for researchers interested in 5-hydroxy-L-norvaline, this section briefly outlines the known biological activities of L-norvaline. This information is presented for contextual purposes only and should not be interpreted as being representative of 5-hydroxy-L-norvaline.

L-norvaline is recognized primarily as an inhibitor of the enzyme arginase.[5][6] Arginase inhibition can lead to an increase in the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). Consequently, this can enhance the production of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and immune responses.[5]

Due to its role as an arginase inhibitor, L-norvaline has been investigated for its potential therapeutic effects in conditions associated with endothelial dysfunction and reduced NO bioavailability, such as hypertension. Studies have also explored its neuroprotective potential, particularly in the context of Alzheimer's disease, where it has been shown to reduce amyloid-beta deposition and neuroinflammation in animal models.[7]

The primary signaling pathway influenced by L-norvaline is depicted in the diagram below, illustrating its mechanism as an arginase inhibitor.

References

- 1. L-Pentahomoserine | C5H11NO3 | CID 5287587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (S)-2-Amino-5-hydroxypentanoic acid 95% | CAS: 6152-89-2 | AChemBlock [achemblock.com]

- 4. Hydroxyaminovaleric acid - Wikipedia [en.wikipedia.org]

- 5. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-2-Amino-5-hydroxypentanoic acid from L-glutamate

Abstract

This document provides a detailed synthetic protocol for the preparation of (R)-2-Amino-5-hydroxypentanoic acid, a valuable chiral building block in drug development, starting from the readily available and inexpensive chiral pool precursor, L-glutamate. The synthesis involves a multi-step sequence including protection of the functional groups of L-glutamate, selective reduction of the side-chain carboxylic acid, and a key stereochemical inversion of the α-carbon center. This application note is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives are important chiral synthons for the preparation of a variety of biologically active molecules. The use of naturally occurring L-amino acids as starting materials, a strategy known as chiral pool synthesis, is an efficient and cost-effective approach to access enantiomerically pure compounds.[1][2][3] L-glutamate, an abundant and inexpensive amino acid, serves as an excellent starting point for the synthesis of various chiral molecules.[4] This protocol details a plausible and practical synthetic route to obtain this compound from L-glutamate, with a critical step involving the inversion of the stereochemistry at the α-carbon.

Synthetic Strategy

The overall synthetic strategy is outlined below. The key transformations include:

-

Protection: Protection of the α-amino and both carboxylic acid functionalities of L-glutamate.

-

Selective Reduction: Selective reduction of the γ-ester to a primary alcohol.

-

Activation and Inversion: Conversion of the α-amino group to a leaving group followed by nucleophilic substitution to invert the stereocenter. A common method to achieve this is via an α-hydroxy intermediate followed by a Mitsunobu reaction.

-

Deprotection: Removal of all protecting groups to yield the final product.

Diagrams

Synthetic Pathway

Caption: Overall synthetic pathway from L-glutamate.

Experimental Workflow

Caption: Detailed experimental workflow.

Experimental Protocols

Step 1: Protection of L-Glutamate

Reaction: L-Glutamate is first protected at the amino group with a Boc group, and both carboxylic acids are esterified to prevent their interference in subsequent reduction steps.

Protocol:

-

Suspend L-glutamic acid (1 eq.) in methanol.

-

Cool the suspension to 0 °C and bubble SOCl₂ (2.5 eq.) through the mixture for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain L-glutamate dimethyl ester hydrochloride.

-

Dissolve the crude ester in dichloromethane and cool to 0 °C.

-

Add triethylamine (2.5 eq.) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.).

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-Boc-L-glutamate dimethyl ester.

Step 2: Selective Reduction of the γ-Ester

Reaction: The γ-methyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent.

Protocol:

-

Dissolve N-Boc-L-glutamate dimethyl ester (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of LiBH₄ (1.5 eq.) in THF dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-(S)-2-amino-5-hydroxypentanoic acid methyl ester.

Step 3: Stereochemical Inversion via Mitsunobu Reaction

Reaction: The stereocenter is inverted by first converting the amino group to a hydroxyl group via diazotization, followed by a Mitsunobu reaction on the resulting alcohol.

Sub-step 3a: Diazotization

-

Dissolve N-Boc-(S)-2-amino-5-hydroxypentanoic acid methyl ester (1 eq.) in aqueous acetic acid.

-

Cool the solution to 0 °C and add a solution of NaNO₂ (1.5 eq.) in water dropwise.

-

Stir at 0 °C for 2 hours.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to give the crude N-Boc-(S)-2-hydroxy-5-hydroxypentanoic acid methyl ester.

Sub-step 3b: Mitsunobu Reaction

-

Dissolve the crude hydroxy ester (1 eq.) and p-nitrobenzoic acid (1.5 eq.) in anhydrous THF.

-

Add triphenylphosphine (PPh₃) (1.5 eq.).

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture and purify by column chromatography to yield the inverted p-nitrobenzoate ester.

-

Saponify the ester using LiOH in a THF/water mixture.

-

Acidify the reaction mixture and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the N-Boc-(R)-2-amino-5-hydroxypentanoic acid methyl ester after appropriate workup and conversion of the intermediate azide. A direct conversion of the amino group to an azide with inversion is also a possible route.

Step 4: Deprotection

Reaction: The Boc and methyl ester protecting groups are removed by acid hydrolysis to yield the final product.

Protocol:

-

Dissolve the protected this compound derivative in a 6 M HCl solution.

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by ion-exchange chromatography to obtain this compound.

Data Presentation

| Step | Intermediate/Product | Starting Material | Yield (%) | Purity (%) | Analytical Data |

| 1 | N-Boc-L-glutamate dimethyl ester | L-Glutamic Acid | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS |

| 2 | N-Boc-(S)-2-amino-5-hydroxypentanoic acid methyl ester | N-Boc-L-glutamate dimethyl ester | 70-80 | >97 | ¹H NMR, ¹³C NMR, MS |

| 3 | N-Boc-(R)-2-amino-5-hydroxypentanoic acid methyl ester | N-Boc-(S)-2-amino-5-hydroxypentanoic acid methyl ester | 50-60 (over 2 steps) | >95 | ¹H NMR, ¹³C NMR, MS, Optical Rotation |

| 4 | This compound | Protected (R)-intermediate | 80-90 | >99 | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |

Note: Yields and purities are typical and may vary depending on experimental conditions and scale.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of enantiomerically pure this compound from L-glutamate. The described multi-step synthesis, involving key protection, selective reduction, and stereochemical inversion steps, offers a practical route for researchers in academia and industry. The provided diagrams and tabulated data facilitate the understanding and implementation of this synthetic procedure.

References

- 1. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids - figshare - Figshare [figshare.com]

- 4. Mitsunobu approach to the synthesis of optically active alpha,alpha-disubstituted amino acids [hero.epa.gov]

Asymmetric Synthesis of 5-hydroxy-L-norvaline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 5-hydroxy-L-norvaline, a non-proteinogenic amino acid of interest in pharmaceutical research. Two primary synthetic routes are presented, offering flexibility in starting materials and synthetic strategy.

Introduction

5-hydroxy-L-norvaline is a valuable chiral building block in the synthesis of various complex molecules and has garnered attention for its potential biological activities. Its structure, featuring both a hydroxyl and an amino group with defined stereochemistry, makes its synthesis a challenging yet important endeavor for medicinal chemists and drug development professionals. The protocols outlined below describe two effective methods for the enantioselective synthesis of this compound.

Synthetic Strategies

Two principal pathways for the asymmetric synthesis of 5-hydroxy-L-norvaline are detailed:

-

Route 1: Diastereoselective Reduction of a γ-Keto-α-Amino Acid Precursor. This approach involves the synthesis of a key intermediate, 5-hydroxy-4-oxo-L-norvaline, from (S)-allylglycine, followed by the stereoselective reduction of the ketone to yield the desired product.

-

Route 2: Chiral Pool Synthesis from L-Glutamic Acid. This method utilizes the readily available chiral starting material, L-glutamic acid, and proceeds through a boroxazolidone intermediate that is subsequently reduced to afford 5-hydroxy-L-norvaline.

The selection of a particular route may depend on the availability of starting materials, desired scale, and specific stereochemical requirements.

Route 1: From (S)-Allylglycine via Diastereoselective Reduction

This synthetic route begins with the asymmetric allylation of a glycine Schiff base to produce (S)-allylglycine, which is then converted to 5-hydroxy-4-oxo-L-norvaline. The final and crucial step is the diastereoselective reduction of the ketone.

Diagram of Synthetic Pathway from (S)-Allylglycine

Caption: Synthetic pathway from (S)-allylglycine.

Quantitative Data

| Step | Starting Material | Product | Reagents/Catalyst | Yield | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Allylation | Glycine Schiff base | (S)-Allylglycine | Corey catalyst derived from cinchonidine | >97% | >97% | [1][2] |

| Conversion to γ-keto acid | (S)-Allylglycine | 5-hydroxy-4-oxo-L-norvaline | Ozonolysis followed by workup | 45-75% | >97% | [1][2] |

| Diastereoselective anti-Reduction | N-Boc-γ-keto-α-amino ester | N-Boc-γ-hydroxy-α-amino ester (anti) | LiAlH(O-t-Bu)3 | 80% | >95:5 dr | [3] |

| Diastereoselective syn-Reduction | N-Boc-γ-keto-α-amino ester | N-Boc-γ-hydroxy-α-amino ester (syn) | NB-Enantride® (a chiral borane reducing agent) | 98% | 5:95 dr | [3] |

Experimental Protocols

Protocol 1.1: Synthesis of 5-hydroxy-4-oxo-L-norvaline from (S)-Allylglycine

This procedure is based on the divergent enantioselective strategy reported for the synthesis of related amino acids.[1][2]

-

Asymmetric Allylation: (S)-allylglycine is synthesized from a glycine Schiff base via asymmetric transfer allylation using a Corey catalyst derived from cinchonidine. This method typically yields the product with high enantiomeric excess (>97%).

-

Oxidative Cleavage: The terminal double bond of (S)-allylglycine is subjected to ozonolysis, followed by an appropriate workup to yield the corresponding aldehyde.

-

Hydration: The aldehyde is then hydrated to form the geminal diol, which is in equilibrium with the desired 5-hydroxy-4-oxo-L-norvaline.

Protocol 1.2: Diastereoselective Reduction of N-Boc-5-hydroxy-4-oxo-L-norvaline

Note: This protocol is adapted from methodologies for the diastereoselective reduction of similar N-Boc-protected δ-amino-γ-keto esters and may require optimization for this specific substrate.[3]

-

N-Protection: The amino group of 5-hydroxy-4-oxo-L-norvaline is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

anti-Reduction (Chelation Control):

-

Dissolve the N-Boc protected keto-amino acid in ethanol and cool to -78 °C.

-

Add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) dropwise.

-

Stir the reaction at -78 °C until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

syn-Reduction (Felkin-Anh Control):

-

Dissolve the N-Boc protected keto-amino acid in anhydrous THF and cool to -78 °C.

-

Add a solution of NB-Enantride® (a chiral borane reducing agent) dropwise.

-

Stir the reaction at -78 °C until completion (monitor by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 5-hydroxy-L-norvaline.

Route 2: From L-Glutamic Acid via Boroxazolidone Intermediate

This efficient method utilizes the chiral pool approach, starting from the readily available and inexpensive L-glutamic acid. The key steps involve the simultaneous protection of the α-amino and α-carboxyl groups as a boroxazolidone, followed by the selective reduction of the γ-carboxylic acid.

Diagram of Synthetic Pathway from L-Glutamic Acid

Caption: Synthetic pathway from L-glutamic acid.

Quantitative Data

| Step | Starting Material | Product | Reagents/Catalyst | Yield | Purity | Reference |

| Boroxazolidone Formation & Reduction | L-Glutamic Acid | (S)-5-hydroxynorvaline | 1. Borane source (e.g., BH₃-THF) 2. Reducing agent | High | High | [4] |

Experimental Protocol

Protocol 2.1: Synthesis of (S)-5-hydroxynorvaline from L-Glutamic Acid

Note: This protocol is based on the reported efficient method for this transformation. The full detailed procedure from the original publication by Garcia et al. was not available, and thus this protocol is a general representation of the key steps.[4]

-

Formation of the Boroxazolidone Intermediate:

-

Suspend L-glutamic acid in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add a borane reagent (e.g., borane-THF complex) to the suspension. The borane reacts with both the α-amino and α-carboxyl groups to form a cyclic boroxazolidone, and also with the γ-carboxyl group.

-

-

Selective Reduction:

-

A reducing agent, such as sodium borohydride, is added to selectively reduce the activated γ-carboxyl group to the corresponding primary alcohol. The boroxazolidone protects the α-amino and α-carboxyl groups from reduction.

-

-

Deprotection and Purification:

-

The boroxazolidone is hydrolyzed under mild acidic or basic conditions to release the free 5-hydroxy-L-norvaline.

-

The final product is purified by ion-exchange chromatography to yield highly pure (S)-5-hydroxynorvaline.

-

Conclusion

The asymmetric synthesis of 5-hydroxy-L-norvaline can be successfully achieved through multiple synthetic routes. The choice between a diastereoselective reduction approach and a chiral pool synthesis from L-glutamic acid will depend on the specific needs of the researcher. The protocols and data provided herein serve as a comprehensive guide for the preparation of this valuable amino acid derivative, facilitating its application in drug discovery and development. Further optimization of the provided protocols may be necessary to achieve desired outcomes for specific applications.

References

- 1. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. Subscribe to Journal of Saudi Chemical Society - 1319-6103 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]

Application Notes and Protocols for Incorporating (R)-2-Amino-5-hydroxypentanoic acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-5-hydroxypentanoic acid, a non-canonical amino acid, presents a unique opportunity for designing novel peptides with enhanced biological activities and therapeutic potential. Its hydroxylated side chain can introduce polarity, facilitate hydrogen bonding, and serve as a site for post-translational modifications, potentially influencing peptide structure, stability, and interaction with biological targets. This document provides a comprehensive protocol for the incorporation of this amino acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-Protected this compound

To incorporate this compound into a peptide using Fmoc-SPPS, it must first be appropriately protected. The α-amino group is protected with the base-labile Fmoc group, and the side-chain hydroxyl group is protected with an acid-labile group to ensure orthogonal deprotection during synthesis. A tert-butyldimethylsilyl (TBDMS) ether is a suitable choice for the hydroxyl protection, as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA) treatment.

Experimental Protocol: Synthesis of Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid

Materials:

-

This compound

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: N-Fmoc Protection

-

Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-(R)-2-amino-5-hydroxypentanoic acid.

Step 2: O-TBDMS Protection

-

Dissolve the crude Fmoc-(R)-2-amino-5-hydroxypentanoic acid (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq) and TBDMS-Cl (1.5 eq) to the solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with deionized water.

-

Extract the product with a mixture of ethyl acetate and hexanes.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the final product, Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid.

Expected Yield and Characterization

| Step | Product | Expected Yield (%) |

| 1 | Fmoc-(R)-2-amino-5-hydroxypentanoic acid | 85-95 |

| 2 | Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid | 70-85 |

Note: Yields are estimates and may vary based on reaction scale and purification efficiency.

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for incorporating the protected this compound into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer or with manual synthesis.

Materials and Reagents

-

Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid

-

Standard Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Capping solution: Acetic anhydride/DIPEA/DMF (5:5:90 v/v/v)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

SPPS Workflow Diagram

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Peptide Synthesis

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Coupling:

-

Pre-activate a solution of the Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the sterically hindered Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid, a double coupling may be beneficial.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with the capping solution for 10 minutes. Follow with a DMF wash. This step is recommended after the coupling of the title amino acid.

-

Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Final Wash: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Cleavage and Deprotection

-

Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The TBDMS group will be cleaved simultaneously.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical HPLC to determine purity.

Quantitative Data Summary

The following table provides typical parameters for the coupling of non-canonical amino acids. Actual results may vary.

| Parameter | Value |

| Resin Loading | 0.2 - 0.5 mmol/g |

| Amino Acid Equivalents | 3 - 5 |

| Coupling Reagent Equivalents | 3 - 5 |

| Base Equivalents | 6 - 10 |

| Coupling Time | 1 - 2 hours |

| Double Coupling Recommended | Yes |

| Expected Crude Purity | 50 - 80% |

| Expected Final Purity (post-HPLC) | > 95% |

Application: Investigating Bioactivity of a Novel Peptide

The incorporation of this compound can lead to peptides with novel biological activities. The following workflow outlines a general approach to screen for and characterize the bioactivity of a newly synthesized peptide containing this amino acid.

Bioactivity Screening Workflow

Caption: Workflow for bioactivity screening of novel peptides.

This workflow provides a systematic approach to evaluate the potential therapeutic applications of peptides incorporating this compound, from initial synthesis to detailed mechanistic studies. The unique properties of this amino acid may lead to the discovery of peptides with enhanced efficacy and novel mechanisms of action.

Application Notes and Protocols: 5-Hydroxy-L-norvaline as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-L-norvaline, a non-proteinogenic amino acid, is a versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and the inherent chirality of an L-amino acid, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and other bioactive compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 5-hydroxy-L-norvaline in various synthetic strategies.

Synthetic Applications

5-Hydroxy-L-norvaline serves as a versatile starting material for the synthesis of diverse molecular scaffolds. Its strategic importance lies in its ability to introduce chirality and a functionalized side chain in a single step.

1. Synthesis of Bioactive Peptides:

The incorporation of 5-hydroxy-L-norvaline into peptide chains can significantly modulate the biological activity and conformational properties of the resulting peptides. The hydroxyl group can be further functionalized or can participate in hydrogen bonding, influencing the peptide's interaction with its target. A notable example is its use in the synthesis of analogs of gramicidin S, a cyclic peptide antibiotic.

2. Precursor for Chiral Heterocycles: